Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl substituent at position 5 and a methyl group at position 7. The ethyl carboxylate moiety at position 3 enhances its solubility and reactivity, making it a versatile intermediate in medicinal and agrochemical synthesis.
Properties
Molecular Formula |
C16H14ClN3O2 |
|---|---|
Molecular Weight |
315.75 g/mol |
IUPAC Name |
ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-9-18-20-10(2)8-14(19-15(13)20)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3 |
InChI Key |
ZEZJVGLEGSEPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired regioselectivity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound’s unique structural features make it useful in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 5, 6, 7, and 2 of the pyrazolo[1,5-a]pyrimidine core. These variations significantly impact melting points, yields, and chemical behavior:
Key Observations :
- Chlorophenyl vs. Methyl Groups : Chlorophenyl substituents (e.g., at positions 5 or 7) correlate with higher melting points (180–246°C) compared to methyl or methoxy analogs, likely due to enhanced π-π stacking and molecular rigidity .
- Amino vs. Non-Amino Derivatives: Amino-substituted analogs (e.g., at position 6) show distinct IR peaks for NH₂ (3376–3449 cm⁻¹) and C=O (1723–1732 cm⁻¹) .
- Fluorinated Analogs : Compounds with CF₃ or CF₂H groups (e.g., ) are synthetically challenging but offer improved pharmacokinetic profiles.
Biological Activity
Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, also known by its CAS number 871571-83-4, is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C16H14ClN3O2
- Molecular Weight : 315.75 g/mol
- Density : 1.33 ± 0.1 g/cm³ (predicted)
- Melting Point : 117–119 °C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have shown significant activity against various bacterial strains. For instance, a study evaluated the minimum inhibitory concentration (MIC) of synthesized derivatives and found that certain compounds exhibited potent antimicrobial effects .
Anticancer Potential
The compound has been investigated for its anticancer properties. A study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that some compounds exhibited dual inhibition of CDK2 and TRKA kinases, which are critical in cancer proliferation pathways. The most potent compounds showed IC50 values of 0.09 µM and 0.23 µM against CDK2 and TRKA respectively .
Molecular docking studies suggest that this compound interacts effectively with target proteins involved in cancer cell growth and survival. The binding modes were found to be similar to those of known inhibitors, indicating a potential for developing new anticancer therapies based on this scaffold .
Study on Antimicrobial Activity
In a recent study, researchers synthesized several pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity. The results indicated that compounds derived from this compound showed significant inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Research
Another investigation assessed the antiproliferative effects of various pyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. The study revealed that certain derivatives exhibited broad-spectrum anticancer activity with notable growth inhibition across multiple cancer types .
Summary of Findings
The biological activity of this compound is characterized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
